molecular formula C23H18ClF3N2O3 B6583347 11-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbonyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 951896-24-5

11-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbonyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B6583347
CAS No.: 951896-24-5
M. Wt: 462.8 g/mol
InChI Key: BKHVCYWSAVRDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 11-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbonyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one features a complex polycyclic scaffold with a diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core. Key structural elements include:

  • Furan-2-carbonyl group: Linked to a substituted phenyl ring (2-chloro-5-trifluoromethyl), contributing steric bulk and electronic effects.
  • Chlorine and trifluoromethyl substituents: Electron-withdrawing groups that enhance metabolic stability and influence binding interactions.

Properties

IUPAC Name

11-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbonyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF3N2O3/c24-17-5-4-15(23(25,26)27)9-16(17)19-6-7-20(32-19)22(31)28-10-13-8-14(12-28)18-2-1-3-21(30)29(18)11-13/h1-7,9,13-14H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHVCYWSAVRDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)C5=C(C=CC(=C5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with key analogs, highlighting substituent differences and biological implications:

Compound Name / CAS/Reference Core Structure Substituents Biological Activity Therapeutic Area Reference
Target Compound 7,11-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one 5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-carbonyl Inferred: Potential antiviral/cytotoxic activity (based on analogs) Undisclosed (patent analogs target circadian disorders, viral entry)
Densazalin (from Haliclona densaspicula) 5,11-Diazatricyclo[7.3.1.0²,⁷]tridecan-2,4,6-triene Linear carbon chains (biogenetic bis-1,3-dialkylpyridinium origin) Cytotoxic (IC₅₀: 15.5–18.4 µM vs. AGS/HepG2) Oncology
Compound 7 (SARS-CoV-2 study) 7,11-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one Cyclohexylsulfonyl and propenamide groups Inhibits SARS-CoV-2 spike-ACE2 interaction (computational) Antiviral
11-[5-(3-Nitrophenyl)furan-2-carbonyl] analog (CAS 951896-27-8) Same core 3-Nitrophenyl substituent Undisclosed (structural analog used in custom synthesis) Research chemical
(1R,9R)-5-Cyclohexyl-11-(propylsulfonyl) analog Same core Cyclohexyl and propylsulfonyl groups Found in plant extracts (phytochemical study) Natural product research
(1R,9S)-11-(Cyclohexylcarbonyl)-5-(2-methylphenyl) analog (Heatmap compound) Same core Cyclohexylcarbonyl and 2-methylphenyl High expression levels (heatmap data) Undisclosed

Key Observations

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) enhance binding to hydrophobic pockets in proteins, as seen in the target compound and its nitro analog . Sulfonyl groups (e.g., propylsulfonyl in ) improve solubility but may reduce membrane permeability compared to acyl substituents. Cytotoxicity: Densazalin’s activity (IC₅₀ ~15–18 µM) suggests the core structure alone is insufficient for potent cytotoxicity; substituent optimization is critical .

Therapeutic Potential: The target compound’s trifluoromethyl group may confer advantages in drug-likeness (lipophilicity, metabolic stability) over nitro or methyl analogs .

Computational Insights :

  • Molecular docking (e.g., AutoDock Vina ) could predict binding modes of the target compound’s chlorophenyl-CF₃ group vs. nitro/methyl analogs.
  • Heatmap data () suggests substituent-dependent expression levels, with hydrophobic groups (e.g., CF₃) correlating with higher activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.